molecular formula C14H25NO4 B1421420 8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)- CAS No. 881683-84-7

8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-

Cat. No. B1421420
M. Wt: 271.35 g/mol
InChI Key: ZVCMWNFQYIQWSY-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-” is a chemical compound with the molecular formula C14H25NO4 . It is used in scientific research and has diverse applications, including drug development, organic synthesis, and material science.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 422.7±45.0 °C and a predicted density of 1.035±0.06 g/cm3 . Its storage temperature is 2-8°C .

Scientific Research Applications

1. Synthesis and Chemical Properties:

  • A study by Wang et al. (2007) focuses on the efficient synthesis of (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid, a key building block for BILN 2061, an HCV NS3 protease inhibitor. This highlights its role in the synthesis of medically relevant compounds (Wang et al., 2007).

2. Structural Studies of Amino Acid Derivatives:

  • Research by Jiang et al. (2003) explored the design and synthesis of helical, quinoline-derived oligoamide foldamers, highlighting the structural versatility and potential of amino acid derivatives in creating complex molecular structures (Jiang et al., 2003).

3. Applications in Biochemistry and Molecular Biology:

  • A study by Kubyshkin et al. (2009) demonstrates the synthesis of a conformationally rigid analogue of 2-amino-adipic acid, offering insights into the potential biochemical applications of such compounds (Kubyshkin et al., 2009).
  • Hatanaka et al. (1999) isolated various amino acids from the fruiting bodies of Amanita miculifera, showcasing the natural occurrence and biochemical relevance of such compounds (Hatanaka et al., 1999).

4. Development of New Chemical Synthesis Techniques:

  • The work by Adamczyk and Reddy (2001) involved the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, demonstrating the expansion of synthetic methods in amino acid chemistry (Adamczyk & Reddy, 2001).

5. Exploration of Amino Acid Analogues in Peptide Synthesis:

  • Shuter et al. (2007) synthesized polyhydroxylated beta-amino acids, components of anti-fungal cyclic peptides, indicating the role of such compounds in developing new peptide-based therapeutics (Shuter et al., 2007).

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMWNFQYIQWSY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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